N,N-Dimethylethanesulfonamide

Description

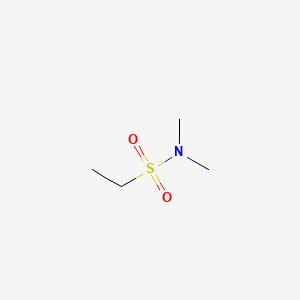

Structure

2D Structure

Properties

IUPAC Name |

N,N-dimethylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S/c1-4-8(6,7)5(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORLSCQKZAPYFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212786 | |

| Record name | N,N-Dimethylethanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6338-68-7 | |

| Record name | N,N-Dimethylethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylethanesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6338-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethylethanesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylethanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethylethanesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK3JWE7VJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Dimethylethanesulfonamide and Its Structural Analogues

Established Synthetic Protocols for N,N-Dimethylethanesulfonamide

The construction of the this compound scaffold relies on well-established and efficient chemical reactions. These protocols typically involve the formation of the key sulfur-nitrogen bond from readily available precursors.

Dehydrative Reaction Pathways for Unsaturated Sulfonamides

While this compound is a saturated compound, the synthesis of its unsaturated analogs, such as vinyl sulfonamides, provides important chemical intermediates. These reactions can be considered formal dehydration or elimination processes. A green synthetic method for N-sulfonylimines, which are related to unsaturated systems, involves the condensation of sulfonamides with aldehydes, using neutral Al2O3 as an efficient and reusable dehydrating agent. rsc.org This approach avoids catalysts and produces N-sulfonylimines in high yields. rsc.org

Another relevant transformation is the electrochemical dehydration of sulfonic acids to form sulfonic anhydrides. These highly reactive intermediates can be generated under mild conditions and subsequently reacted in a one-pot process with amines to yield sulfonamides. This method avoids the isolation of moisture-sensitive anhydrides and is scalable for multi-gram synthesis.

Chemical Transformations from Precursor Sulfonamide Scaffolds

The most direct and widely used method for synthesizing this compound is the reaction of ethanesulfonyl chloride with dimethylamine (B145610). This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. This method is highly efficient and provides a straightforward route to the target compound from commercially available starting materials.

Table 1: Reagents and Conditions for Synthesis from Precursor Sulfonamide Scaffolds

| Precursor 1 | Precursor 2 | Typical Reagents/Conditions | Product |

|---|---|---|---|

| Ethanesulfonyl chloride | Dimethylamine | Inert solvent (e.g., Dichloromethane), Base (e.g., Triethylamine), 0 °C to room temperature | This compound |

| Alkyl/Aryl Thiol | Amine | Oxidant (e.g., Sodium dichloroisocyanurate dihydrate), in situ formation of sulfonyl chloride, sustainable solvents (Water, EtOH) | N-substituted Sulfonamide |

| Aromatic Carboxylic Acid | Amine | Copper catalyst, SO2 source, Halogenation reagent (for in situ sulfonyl halide formation), One-pot amination | N-substituted Arylsulfonamide |

Synthetic Approaches to this compound Derivatives

The creation of derivatives of this compound allows for the fine-tuning of its chemical and physical properties. Strategies focus on modifying the ethane (B1197151) backbone, altering the substituents on the nitrogen atom, or employing novel synthetic methodologies like electrochemistry.

Functionalization Strategies on the Ethane Moiety

Direct functionalization of the unactivated C(sp³)–H bonds on the ethane moiety of this compound presents a powerful and atom-economical strategy for creating derivatives. nih.govyale.edu Recent advances in photocatalysis have enabled the site-selective functionalization of remote aliphatic C–H bonds in N-alkylsulfonamides. nih.gov These methods often proceed via sequential electron/proton transfer mechanisms, allowing for the introduction of various functional groups such as alkyl, amino, cyano, and halo groups. nih.gov For instance, a photocatalyst, upon excitation by light, can initiate a process that selectively activates a C-H bond, which can then react with a radical trap reagent to form a new C-X bond. nih.gov

Another approach involves Brønsted acid-catalyzed additions to in situ generated N-sulfonylimines, which allows for the selective functionalization of C(sp³)–H bonds alpha to azaarene moieties, providing a pathway to complex heterocyclic α-substituted sulfonamides. rsc.org

N-Substitution and Derivatization of the Sulfonamide Nitrogen

A vast library of this compound analogs can be synthesized by varying the amine component in the reaction with ethanesulfonyl chloride. This modular approach allows for the introduction of a wide range of substituents on the nitrogen atom. researchgate.net Primary and secondary amines, both aliphatic and aromatic, can be used to generate diverse N-substituted and N,N-disubstituted ethanesulfonamides, respectively. nih.govmdpi.com

The reaction conditions are generally mild, and the straightforward nature of the synthesis makes it highly adaptable for creating libraries of compounds for various applications. nih.gov For example, reacting ethanesulfonyl chloride with different primary amines (R-NH₂) or secondary amines (R₂NH) yields a variety of N-alkyl- and N,N-dialkylethanesulfonamides. This strategy is fundamental in medicinal chemistry for generating sulfonamide-based drug candidates. tandfonline.comnih.gov

Table 2: Examples of N-Substitution for Derivative Synthesis

| Sulfonyl Precursor | Amine Component | Resulting N-Substituents | Product Class |

|---|---|---|---|

| Ethanesulfonyl chloride | Methylamine | -H, -CH₃ | N-Methylethanesulfonamide |

| Ethanesulfonyl chloride | Aniline | -H, -Phenyl | N-Phenylethanesulfonamide |

| Ethanesulfonyl chloride | Piperidine | -(CH₂)₅- (cyclic) | 1-(Ethylsulfonyl)piperidine |

| Ethanesulfonyl chloride | Benzylamine | -H, -Benzyl | N-Benzylethanesulfonamide |

Electrochemical Synthesis Routes for Sulfonamide Analogues

Electrochemical synthesis has emerged as a powerful and sustainable alternative for the preparation of sulfonamides. researchgate.net These methods often operate under mild conditions and avoid the use of harsh chemical oxidants by using electricity as a "traceless" reagent. nih.gov

One notable electrochemical approach allows for the direct, single-step synthesis of sulfonamides from non-prefunctionalized (hetero)arenes, sulfur dioxide (SO₂), and amines. rsc.org The proposed mechanism involves the initial anodic oxidation of the arene to form a radical cation. This intermediate is then attacked by an amidosulfinate, which is formed in situ and serves a dual role as both the nucleophile and the supporting electrolyte. rsc.org This process showcases high atom economy and avoids the need for pre-functionalized starting materials. rsc.org Electrochemical methods have also been developed for the synthesis of sulfonamides from arylsulfinic acids and N,N-dialkyl-p-phenylenediamines, where electrochemically generated quinone-imines participate in Michael-type addition reactions. researchgate.netresearchgate.net

Table 3: Key Parameters in Electrochemical Sulfonamide Synthesis

| Parameter | Description/Example | Advantage |

|---|---|---|

| Oxidant | Electricity (Anodic Oxidation) | Green, traceless, avoids chemical oxidants |

| Starting Materials | (Hetero)arenes, SO₂, Amines | Convergent, high atom economy, avoids pre-functionalization |

| Electrodes | Carbon-based (e.g., Graphite, Boron-Doped Diamond) | Inexpensive, sustainable |

| Key Intermediate | Amidosulfinate (serves as reactant and electrolyte) | Simplifies reaction mixture, dual role |

| Conditions | Mild temperature, undivided or divided cell | Reduces energy consumption, versatile setup |

Advanced Spectroscopic and Analytical Characterization Techniques in N,n Dimethylethanesulfonamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of N,N-Dimethylethanesulfonamide, offering precise information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides a clear map of the proton environments. The molecule's structure (CH₃-CH₂-SO₂-N(CH₃)₂) gives rise to three distinct signals. The two methyl groups attached to the nitrogen atom are chemically equivalent, producing a sharp singlet. The ethyl group attached to the sulfur atom generates a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, arising from spin-spin coupling with their respective neighbors.

Based on the structure and data from analogous compounds, the predicted chemical shifts are detailed in the table below. chemicalbook.comnih.gov The integration of these signals corresponds to the number of protons in each environment, further confirming the structure.

Complementing the proton data, ¹³C NMR spectroscopy identifies the unique carbon environments in this compound. Due to the molecule's symmetry, the two N-methyl carbons are equivalent and appear as a single resonance. The ethyl group displays two separate signals corresponding to its methylene (-CH₂-) and methyl (-CH₃) carbons. nih.gov The chemical shifts are influenced by the electronegativity of the adjacent sulfonyl and nitrogen groups. wisc.edu

Interactive Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Proton-Carbon Correlation (HSQC) |

| ¹H | N-(CH₃)₂ | ~2.8 | Singlet | Correlates with N-CH₃ Carbon |

| ¹H | -SO₂-CH₂- | ~3.0 | Quartet | Correlates with -SO₂-CH₂- Carbon |

| ¹H | -CH₂-CH₃ | ~1.3 | Triplet | Correlates with -CH₂-CH₃ Carbon |

| ¹³C | N-(CH₃)₂ | ~37 | - | Correlates with N-CH₃ Protons |

| ¹³C | -SO₂-CH₂- | ~48 | - | Correlates with -SO₂-CH₂- Protons |

| ¹³C | -CH₂-CH₃ | ~8 | - | Correlates with -CH₂-CH₃ Protons |

Two-dimensional (2D) NMR experiments are invaluable for confirming the connectivity of atoms in this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the coupling relationship between protons on adjacent carbons. A distinct cross-peak would be observed between the methylene quartet (~3.0 ppm) and the terminal methyl triplet (~1.3 ppm) of the ethyl group, confirming their connectivity. The N-methyl singlet would show no cross-peaks, consistent with its isolation from other proton environments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. buketov.edu.kzmdpi.com An HSQC spectrum would show three correlation peaks, definitively linking the proton signals to their corresponding carbon signals as outlined in the table above. This technique is crucial for unambiguous assignment of both ¹H and ¹³C spectra. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and gaining structural insights through its fragmentation patterns. wikipedia.org The nominal molecular weight of the compound is 137, and a high-resolution mass spectrum would show the molecular ion peak ([M]⁺) or the protonated molecule ([M+H]⁺) at m/z 137.0510, confirming its elemental composition of C₄H₁₁NO₂S. nih.gov

Upon collision-induced dissociation (CID) in tandem mass spectrometry, the molecule undergoes predictable fragmentation. nih.gov Key fragmentation pathways for sulfonamides involve the cleavage of the sulfur-nitrogen and carbon-sulfur bonds. nih.govnih.gov For this compound, this would lead to characteristic fragment ions. A notable fragmentation pathway for some sulfonamides is the rearrangement and subsequent elimination of sulfur dioxide (SO₂), resulting in a loss of 64 Da. nih.gov

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 137 | [C₄H₁₁NO₂S]⁺ | C₄H₁₁NO₂S | Molecular Ion (M⁺) |

| 108 | [M - C₂H₅]⁺ | C₂H₆NO₂S | Loss of the ethyl group |

| 93 | [CH₃CH₂SO₂]⁺ | C₂H₅O₂S | Cleavage of the S-N bond |

| 73 | [M - SO₂]⁺ | C₄H₁₁N | Loss of sulfur dioxide via rearrangement nih.gov |

| 44 | [N(CH₃)₂]⁺ | C₂H₆N | Cleavage of the S-N bond |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound by probing their characteristic molecular vibrations. cardiff.ac.ukkennesaw.edu

The IR spectrum is dominated by strong absorption bands corresponding to the sulfonyl (SO₂) group. Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds are prominent and diagnostic for the sulfonamide functional group. rsc.org The S-N single bond also has a characteristic stretching frequency. The aliphatic C-H bonds of the ethyl and methyl groups give rise to stretching and bending vibrations in their typical regions.

Raman spectroscopy provides complementary information. osti.gov While C-H stretching modes are also visible, the symmetric stretch of the SO₂ group is often particularly strong and easily identified in the Raman spectrum.

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Asymmetric C-H Stretch | -CH₃, -CH₂ | 2950 - 3000 | Medium-Strong | Medium |

| Symmetric C-H Stretch | -CH₃, -CH₂ | 2850 - 2900 | Medium-Strong | Medium |

| Asymmetric SO₂ Stretch | -SO₂- | 1300 - 1350 | Strong | Weak-Medium |

| Symmetric SO₂ Stretch | -SO₂- | 1140 - 1160 | Strong | Strong |

| S-N Stretch | -SO₂-N< | 895 - 915 rsc.org | Medium | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. This compound is an aliphatic compound that lacks a significant chromophore—a part of a molecule responsible for its color, typically containing conjugated π-systems or aromatic rings. researchgate.net

Consequently, this compound is not expected to exhibit significant absorption in the standard UV-Vis range (200–800 nm). Any electronic transitions, such as n → σ* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms, would occur at wavelengths below 200 nm in the far-UV region. nih.gov Therefore, UV-Vis spectroscopy is not a primary technique for the routine identification or quantification of this compound. Similarly, due to the absence of a fluorophore and its structural rigidity, the compound is not expected to exhibit any significant fluorescence or phosphorescence (emission).

Surface and Solid-State Analysis: X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD)

The characterization of this compound at the atomic and molecular level necessitates the use of sophisticated analytical techniques capable of probing its elemental composition, chemical states, and crystalline structure. X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) are cornerstone techniques for such analyses, providing invaluable information on the surface chemistry and solid-state arrangement of the compound.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to this compound, XPS would irradiate the sample with a beam of X-rays, causing the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be determined. This binding energy is unique to each element and its specific chemical environment.

For this compound (C₄H₁₁NO₂S), XPS analysis would be expected to identify the constituent elements: carbon (C), nitrogen (N), oxygen (O), and sulfur (S). High-resolution scans of the respective photoelectron peaks would provide insight into the chemical bonding. For instance, the sulfur S 2p peak would be indicative of the +6 oxidation state characteristic of a sulfonamide group. researchgate.netxpsfitting.com The nitrogen N 1s peak would correspond to the amine group, and the oxygen O 1s peak would relate to the sulfonyl group. The carbon C 1s peak could be deconvoluted to distinguish between the carbon in the ethyl group and the methyl groups attached to the nitrogen.

Hypothetical XPS Data for this compound

This interactive table presents hypothetical binding energy values for the core-level electrons of this compound, which would be used to confirm its elemental composition and the chemical states of its constituent atoms.

| Element | Orbital | Hypothetical Binding Energy (eV) | Inferred Chemical State |

| Sulfur | S 2p₃/₂ | ~168.5 - 169.5 | Sulfonamide (R-SO₂-N) |

| Oxygen | O 1s | ~532.0 - 533.0 | Sulfonyl (S=O) |

| Nitrogen | N 1s | ~399.5 - 400.5 | Amine (N-C) |

| Carbon | C 1s | ~284.8 - 285.5 | C-C, C-H (Alkyl chains) |

| Carbon | C 1s | ~286.0 - 287.0 | C-N, C-S |

Note: These values are illustrative and based on typical binding energies for similar functional groups in other organic molecules. xpsfitting.comacs.orgthermofisher.com

X-ray Diffraction (XRD)

XRD is a powerful non-destructive technique for characterizing crystalline materials. It provides information on crystal structure, phase, and crystallite size. researchgate.netcreative-biostructure.com If this compound is in a solid, crystalline form, powder XRD (PXRD) would be the standard method for analysis. The technique involves directing X-rays onto a powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern is a fingerprint of the crystalline lattice.

An XRD analysis of crystalline this compound would yield a diffractogram with a series of peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal lattice parameters (the dimensions of the unit cell) and the arrangement of atoms within it. This data could be used to:

Identify the specific crystalline phase or polymorph of the compound.

Determine the unit cell parameters and space group.

Assess the degree of crystallinity and the potential presence of amorphous content.

Quantify the compound in a mixture if a suitable standard is used.

Hypothetical Powder XRD Peak List for Crystalline this compound

The following interactive table shows a hypothetical list of diffraction peaks that could be observed for a crystalline sample of this compound, which would define its unique crystal structure.

| 2θ Angle (°) | d-spacing (Å) | Hypothetical Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 95 |

| 25.7 | 3.46 | 70 |

| 30.5 | 2.93 | 45 |

Note: This data is for illustrative purposes only and represents a plausible diffraction pattern for a small organic molecule. researchgate.netaip.org

Microscopic Characterization: Electron Microscopy (SEM, TEM) for Morphological and Microstructural Assessment

To visualize the physical form and internal structure of this compound, electron microscopy techniques are indispensable. Scanning Electron Microscopy (SEM) provides detailed images of the surface morphology, while Transmission Electron Microscopy (TEM) offers insights into the internal microstructure at a higher resolution.

Scanning Electron Microscopy (SEM)

SEM is used to produce high-resolution images of the surface of a sample. A focused beam of electrons scans the surface, and the interactions between the electrons and the sample produce various signals that are collected to form an image. For a solid sample of this compound, SEM would reveal key morphological features. tescan-analytics.com

The primary information that would be gathered from SEM analysis includes:

Particle Size and Distribution: The dimensions of individual particles and the range of sizes within the sample.

Surface Topography: The texture of the particle surfaces, including features like steps, pits, or smoothness. purdue.edu

This information is crucial for understanding the physical properties of the bulk material, such as flowability and dissolution rate, which are important in various applications.

Transmission Electron Microscopy (TEM)

TEM operates by transmitting a beam of electrons through an ultrathin specimen. The interaction of the electrons with the sample forms an image that provides information about the internal structure of the material. TEM offers significantly higher resolution than SEM. For this compound, TEM could be used to investigate nanoscale features. oaepublish.com

Key research findings from TEM analysis would include:

Crystallinity and Crystal Defects: High-resolution TEM (HRTEM) can visualize the crystal lattice, allowing for the direct observation of the atomic arrangement and the identification of any defects such as dislocations or stacking faults. researchgate.netnih.gov

Nanostructure: If the material is composed of nanocrystals, TEM can determine their size, shape, and orientation.

Electron Diffraction: Selected Area Electron Diffraction (SAED) patterns can be generated from specific regions of the sample, providing crystallographic information analogous to XRD but from a much smaller area. nih.govjeol.com

Due to the sensitivity of organic materials to electron beam damage, cryo-TEM, where the sample is analyzed at cryogenic temperatures, would likely be employed to minimize structural degradation during imaging. nih.gov

Hypothetical Morphological and Microstructural Data for this compound

This interactive table summarizes the type of data that would be obtained from electron microscopy studies of this compound, providing a comprehensive picture of its physical characteristics from the micro to the nano-scale.

| Analytical Technique | Parameter Measured | Hypothetical Observation |

| SEM | Particle Shape | Prismatic, well-defined facets |

| SEM | Average Particle Size | 10 - 50 µm |

| SEM | Surface Features | Smooth surfaces with occasional growth steps |

| TEM | Internal Structure | Highly crystalline, ordered lattice fringes |

| TEM | Nanocrystal Size | Not applicable (assuming microcrystalline) |

| SAED | Diffraction Pattern | Sharp, ordered spots confirming single-crystal nature |

Note: These observations are hypothetical and represent typical findings for a well-crystallized small organic compound.

Computational and Theoretical Chemistry Studies of N,n Dimethylethanesulfonamide Systems

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.dewikipedia.org Instead of relying on the complex many-electron wavefunction, DFT utilizes the much simpler spatially dependent electron density as its fundamental variable, making it computationally feasible for a wide range of systems. mpg.deuchicago.edu The theory is grounded in the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all properties of the system. mpg.dewikipedia.org In practice, DFT calculations are often performed using the Kohn-Sham equations, which transform the problem of interacting electrons into a set of equations for non-interacting particles moving in an effective potential. wikipedia.org This approach has become a versatile and popular tool in computational chemistry for predicting molecular geometries, energies, and reactivity. wikipedia.org

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential and represents its capacity to donate an electron, a key factor in its nucleophilicity. researchgate.net Conversely, the energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept an electron, which is crucial for its electrophilicity. researchgate.net

A critical parameter derived from FMO analysis is the HOMO-LUMO energy gap (ΔE). This energy difference is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.net A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For N,N-Dimethylethanesulfonamide, DFT calculations would yield specific energy values for these orbitals, allowing for a quantitative assessment of its reactivity profile.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound The following data is representative of typical outputs from DFT calculations and serves for illustrative purposes.

| Parameter | Energy (eV) | Description |

| EHOMO | -8.50 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | 1.25 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 9.75 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is calculated by determining the electrostatic potential energy at a given point near the molecule, representing the force that would be exerted on a positive test charge (like a proton) by the molecule's nuclei and electrons. libretexts.orguni-muenchen.de The MEP is then mapped onto a surface of constant electron density, typically using a color-coded scheme to denote different potential values. uni-muenchen.dewolfram.com

This visual representation is invaluable for identifying the electron-rich and electron-poor regions of a molecule. researchgate.net

Red and Yellow: These colors typically represent regions of negative electrostatic potential, which are electron-rich. These areas are characteristic of lone pairs on electronegative atoms (like oxygen or nitrogen) and are susceptible to electrophilic attack. wolfram.comresearchgate.net

Blue and Green: These colors indicate regions of positive electrostatic potential, which are electron-poor. These areas are usually found around hydrogen atoms bonded to electronegative atoms and are favorable sites for nucleophilic attack. wolfram.comresearchgate.net

For this compound, an MEP surface map would likely show significant negative potential (red/yellow) around the two oxygen atoms of the sulfonyl group and the nitrogen atom, due to their high electronegativity and the presence of lone pairs. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the ethyl and methyl groups. This mapping provides direct insight into the molecule's polarity and helps predict how it will interact with other charged or polar species. libretexts.orgresearchgate.net

While MEP maps provide a general overview of charge distribution, Fukui functions offer a more quantitative, atom-specific prediction of reactivity. schrodinger.com Defined within the framework of DFT, the Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the molecule changes. hakon-art.com For practical chemical applications, these are often condensed to individual atomic sites. scielo.org.mx

The condensed Fukui functions are calculated for three scenarios:

fk+ (for nucleophilic attack): This function measures the reactivity of atom k towards a nucleophile (i.e., its susceptibility to losing an electron). It is calculated from the difference in electron population of the atom in its neutral (N) and cationic (N-1) states. scielo.org.mx A high value indicates the most likely site for nucleophilic attack.

fk- (for electrophilic attack): This function assesses the reactivity of atom k towards an electrophile (i.e., its susceptibility to gaining an electron). It is derived from the difference in electron population between the neutral (N) and anionic (N+1) states. scielo.org.mx The atom with the highest value is the most probable site for an electrophilic attack. schrodinger.com

fk0 (for radical attack): This function predicts the site most susceptible to attack by a radical species.

By calculating these indices for each atom in this compound, one can precisely rank the reactivity of the sulfur, oxygen, nitrogen, and carbon atoms, providing a detailed map of its chemical selectivity.

Table 2: Illustrative Condensed Fukui Function Values for Key Atoms in this compound The following data is hypothetical and serves to illustrate the output of such a calculation.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

| S | 0.35 | 0.08 | 0.215 |

| O | 0.12 | 0.45 | 0.285 |

| N | 0.09 | 0.38 | 0.235 |

Based on this illustrative data, the oxygen atoms would be the most likely sites for electrophilic attack, while the sulfur atom would be the most susceptible to nucleophilic attack.

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the "escaping tendency" of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO).

Global Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself, calculated as χ = -μ. hakon-art.com

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). hakon-art.com This descriptor is useful for quantifying a molecule's ability to act as an electrophile. researchgate.net

The calculation of these descriptors for this compound provides a comprehensive and quantitative understanding of its chemical nature, allowing for comparisons with other related sulfonamides.

Table 3: Illustrative Global Chemical Reactivity Descriptors for this compound Values are representative and derived from the illustrative HOMO/LUMO energies in Table 1.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.625 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | ELUMO - EHOMO | 9.75 | High value suggests high stability and low reactivity. |

| Global Softness (S) | 1 / η | 0.103 | Low value suggests low reactivity. |

| Electronegativity (χ) | -μ | 3.625 | Represents the ability to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | 0.674 | Measures the propensity to accept electrons. |

Integration of Machine Learning for Computational Discovery in Sulfonamide-Related Compounds

The integration of machine learning (ML) with computational chemistry techniques like DFT is revolutionizing materials and drug discovery. differ.nlnih.gov While DFT is powerful, it can be computationally expensive for screening vast numbers of molecules. ML models can be trained on data generated by DFT to rapidly predict the properties of new, unstudied compounds, significantly accelerating the discovery process. differ.nl

A notable application of this integrated approach has been in the discovery of novel conjugated sulfonamides for use as cathode materials in lithium-ion batteries. tue.nldiffer.nl In such studies, a workflow combines ML, semi-empirical quantum mechanics, and DFT methods to evaluate large virtual libraries containing thousands of sulfonamide molecules. differ.nlresearchgate.net

The process typically involves:

Library Generation: A large virtual library of candidate molecules is created by systematically modifying a core sulfonamide structure with various functional groups. differ.nl

High-Throughput Screening: Key properties essential for the target application (e.g., redox potential, energy density, synthetic accessibility) are calculated for the entire library using computationally inexpensive methods. differ.nldiffer.nl

ML Model Training: An ML model is trained on a subset of the data, learning the relationship between molecular structure and the desired properties. This model can then predict the properties for the rest of the library with high speed and reasonable accuracy.

DFT Refinement: The most promising candidates identified by the ML model are then subjected to more accurate, but computationally intensive, DFT calculations for final validation and ranking. differ.nlresearchgate.net

This synergistic approach allows researchers to explore a vast chemical space of sulfonamide-related compounds that would be intractable with DFT alone, leading to the identification of novel molecules with optimized properties. researchgate.net

Mechanistic Investigations of Reactions Involving N,n Dimethylethanesulfonamide

Kinetic Studies and Determination of Rate-Limiting Steps

For instance, studies on related aromatic amine compounds, such as N,N-dimethyl-p-toluidine, provide insight into potential reaction kinetics. In an electrochemical investigation of the reaction between N,N-dimethyl-p-toluidine and its radical cation, the mechanism was found to involve a rate-determining proton transfer step, which is then followed by the dimerization of the resulting radicals. researchgate.netdntb.gov.ua Through detailed analysis and digital simulation of voltammetry data, a specific bimolecular rate constant for this process was determined. researchgate.net

| Reaction Description | Rate-Determining Step | Rate Constant (k) | Source(s) |

| Reaction of N,N-dimethyl-p-toluidine with its electrogenerated radical cation | Proton Transfer | (3.4 ± 1.1) x 10² dm³ mol⁻¹ s⁻¹ | researchgate.net |

| Reaction of sulfonamides (without aromatic rings) with hydroxyl radicals | Hydrogen Abstraction | (3 – 6) × 10⁹ mol⁻¹ dm³ s⁻¹ | researchgate.net |

This table presents kinetic data for reactions involving sulfonamide-related structures to illustrate typical rate-limiting steps and associated rate constants.

Elucidation of Reaction Pathways and Postulated Intermediates

Understanding the complete reaction pathway requires identifying all transient species, including any postulated intermediates that form and are consumed during the reaction. In the context of N,N-Dimethylethanesulfonamide (DMESA) used as an electrolyte solvent in aprotic lithium-oxygen (Li-O₂) batteries, the reaction pathway is central to the battery's performance. acs.org

During the battery's discharge and charge cycles, the primary reaction involves the formation and decomposition of lithium peroxide (Li₂O₂). The stability of the DMESA solvent is critical, as its decomposition can lead to the formation of insulating byproducts like Li₂CO₃, which hinder the reaction and increase the charging voltage. acs.org Studies have shown that DMESA-based electrolytes exhibit higher chemical stability compared to other common solvents. acs.org The analysis of the charging profile, combined with differential electrochemical mass spectrometry, suggests the formation of a highly degradable form of lithium peroxide in the presence of DMESA. acs.orgresearchgate.net This characteristic is advantageous as it lowers the charging voltage, which in turn further suppresses the decomposition of the electrolyte itself. acs.org

In other contexts, such as the reaction of sulfonamides with hydroxyl radicals, theoretical studies propose that the reaction can proceed via H-abstraction or radical addition pathways. researchgate.net These pathways involve the formation of different radical intermediates that dictate the final degradation products. researchgate.net Similarly, electrochemical N-nitrosation of secondary amines has been studied to identify intermediate species using in-situ Raman spectroscopy, validating the proposed reaction pathway. researchgate.net

Chemical Reactivity Profiling with Diverse Reaction Partners

Chemical reactivity profiling involves systematically studying a compound's interactions with a wide range of reaction partners to build a comprehensive understanding of its chemical behavior. This includes evaluating its susceptibility to nucleophilic, electrophilic, and radical attacks.

The sulfonamide functional group in this compound possesses both nucleophilic and electrophilic characteristics. Electrophiles, being electron-deficient, readily form covalent bonds with electron-rich nucleophiles. nih.gov

The nitrogen atom of the sulfonamide can exhibit nucleophilic character. For example, related N-chlorosulphonamide ions have been shown to act as nucleophiles in reactions with epoxides. While the nitrogen lone pair's availability is reduced by the strong electron-withdrawing sulfonyl group, it can still participate in nucleophilic attacks, particularly under basic conditions.

Conversely, the sulfur atom of the sulfonyl group is highly electrophilic due to the polarization of the S=O and S-N bonds. This makes it a target for nucleophilic attack. This dual reactivity is a hallmark of sulfonamides. Studies on other N,N-disubstituted amides and sulfonamides demonstrate a wide range of reactions depending on the specific nucleophiles and electrophiles involved. tcichemicals.comresearchgate.netresearchgate.net For instance, N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide can react as an electrophile with enolates or as a nucleophile with benzyl (B1604629) halides. tcichemicals.com

Radical reactions are crucial in various chemical and biological processes involving sulfonamides. The generation of sulfonyl or sulfonamidoyl radicals can initiate a cascade of reactions, leading to diverse products. nih.govacs.org

One significant area of investigation is the reaction of sulfonamides with hydroxyl (•OH) radicals, a key process in advanced oxidation technologies for environmental remediation. researchgate.net Density Functional Theory (DFT) studies suggest that for sulfonamides, reactions with •OH radicals can proceed through two main pathways:

Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from an N-alkyl group or the carbon backbone.

Radical Addition: The •OH radical adds to an aromatic ring if present. researchgate.net

For aliphatic sulfonamides like this compound, hydrogen abstraction is the more probable pathway. researchgate.net The resulting carbon-centered or nitrogen-centered radicals can undergo further reactions. For example, the radical cyclization of ene sulfonamides can produce an α-sulfonamidoyl radical, which may then undergo β-fragmentation to eliminate a sulfonyl radical (SO₂•R) and form an imine. nih.gov

| Radical Species | Generation Method | Subsequent Reaction Type | Source(s) |

| Sulfonyl Radical | Visible-light photocatalysis | Hydrosulfonylation of alkenes | acs.org |

| Sulfamoyl Radical | Visible-light photocatalysis from dimethylsulfamoyl chloride | Tandem cyclization | researchgate.net |

| α-sulfonamidoyl radical | Radical cyclization of ene sulfonamides | β-fragmentation, H-abstraction | nih.gov |

| Sulfonamide Radical Cation | One-electron oxidation | Proton transfer, Dimerization | researchgate.net |

This table summarizes various radical intermediates derived from sulfonamides and their subsequent reaction pathways.

Recent advancements in photocatalysis have enabled the generation of sulfonyl radicals from stable sulfonamides under mild, metal-free conditions. acs.org This allows for late-stage functionalization, where the sulfonamide group is converted into a synthetically useful sulfonyl radical intermediate that can then react with other molecules, such as alkenes. acs.org

Application of Isotope Labeling Techniques in Mechanistic Research

Isotope labeling is a powerful technique used to trace the fate of atoms or fragments of a molecule through a chemical reaction, providing definitive evidence for proposed mechanisms. nih.gov By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or ¹⁵N for ¹⁴N), researchers can track the labeled atom's position in the products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

A direct application of this technique was used in the mechanistic study of this compound (DMESA) in Li-O₂ batteries. acs.org To determine the source of CO₂ generated during the charging phase—a key degradation pathway—an experiment was conducted using a positive electrode made of ¹³C-containing carbon particles, while the DMESA electrolyte contained natural abundance ¹²C. acs.org Analysis of the evolved gases revealed that the CO₂ produced was predominantly ¹³CO₂, confirming that it originated from the decomposition of the carbon-based positive electrode, not from the breakdown of the DMESA solvent. acs.org This finding was crucial in establishing the high stability of this compound under the battery's operating conditions. acs.org

This technique is broadly applicable, from studying the degradation of micropollutants to elucidating complex biosynthetic pathways. nih.govyoutube.com

Role of N,n Dimethylethanesulfonamide in Advanced Energy Storage Systems

Performance as an Electrolyte Solvent in Lithium-Oxygen (Li-O2) Batteries

The practical realization of rechargeable aprotic Li-O2 batteries, which offer a significantly higher theoretical energy density than conventional lithium-ion batteries, is largely hindered by the instability of the electrolyte. researchgate.netacs.org Standard organic carbonate and ether-based electrolytes are prone to decomposition in the presence of highly reactive reduced oxygen species like superoxide (B77818) and peroxide, leading to poor cycle life and low efficiency. acs.org In this context, N,N-Dimethylethanesulfonamide (DMESA) has been investigated as a promising alternative electrolyte solvent due to its high chemical stability, which allows the charge-discharge reactions to proceed with a low overvoltage. researchgate.netacs.org

Investigation of Oxidative Stability and Electrolyte Degradation

A critical requirement for a Li-O2 battery electrolyte is stability against oxidation at the positive electrode during charging. Studies on DMESA have demonstrated its superior stability compared to conventional solvents.

A key indicator of electrolyte degradation during charging is the evolution of carbon dioxide (CO2). In Li-O2 cells using a DMESA-based electrolyte, the onset potential for CO2 generation during charging was found to be substantially higher than that observed in cells using a standard tetraglyme (B29129) (G4)-based electrolyte. acs.org This indicates a higher resistance to oxidative decomposition. Furthermore, through isotopic labeling experiments using a ¹³C-containing carbon positive electrode, it was revealed that the CO2 generated during charging originated primarily from the decomposition of the carbon electrode itself, rather than the DMESA solvent. acs.org This finding underscores the high intrinsic oxidative stability of this compound in the demanding environment of a Li-O2 cell. acs.org

The broader class of sulfonamide-based electrolytes has also been shown to be highly resistant to chemical degradation by both superoxide and peroxide species, which are fundamental intermediates in Li-O2 battery chemistry. researchgate.net

Table 1: Comparative Onset Potential of CO2 Evolution

| Electrolyte Solvent | Onset Potential of CO2 Evolution | Primary Source of CO2 |

|---|---|---|

| This compound (DMESA) | Substantially higher than G4-based electrolytes | Carbon Positive Electrode |

| Tetraglyme (G4) | Lower than DMESA-based electrolytes | Electrolyte & Electrode |

Influence on Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER) Processes

The performance of Li-O2 batteries is dictated by the kinetics of the oxygen reduction reaction (ORR) during discharge and the oxygen evolution reaction (OER) during charge. The electrolyte solvent can significantly influence these processes by affecting the formation and decomposition of the primary discharge product, lithium peroxide (Li2O2).

Analyses of the charging profile in conjunction with differential electrochemical mass spectrometry have suggested that the use of a DMESA-based electrolyte leads to the formation of a "highly degradable" form of lithium peroxide during the ORR. acs.org This characteristic is advantageous because it facilitates the decomposition of Li2O2 during the subsequent OER, enabling a reduction in the charging voltage. acs.org A lower charging overpotential is crucial as it not only improves the energy efficiency of the battery but also further suppresses the parasitic decomposition reactions of the electrolyte and other cell components, which are exacerbated at high potentials. acs.org

Stabilization of Electrode-Electrolyte Interfaces (EEIs)

Maintaining a stable interface between the electrodes and the electrolyte is paramount for the long-term cycling of any battery. In Li-O2 batteries, the electrolyte's stability is a primary factor in preserving the integrity of the EEI, as the accumulation of decomposition byproducts can passivate the electrode surface and impede ion transport. acs.org

While specific studies detailing the interfacial film composition formed by DMESA in Li-O2 batteries are limited, its high chemical and electrochemical stability is a direct contributor to a more stable EEI. acs.org By minimizing its own degradation, DMESA prevents the formation of insulating layers on the electrode that would otherwise increase cell impedance and shorten cycle life. The rational design of stable molecules like sulfonamides is a key strategy for mitigating the severe degradation of common electrolytes and thus stabilizing the EEI. researchgate.net

Contributions to High-Voltage Lithium-Ion Battery (LIB) Electrolyte Development

Pushing the energy density of lithium-ion batteries requires increasing the operating voltage of the cathode, often beyond 4.3 V vs. Li/Li⁺. However, conventional carbonate-based electrolytes suffer from severe oxidative decomposition at these high potentials, leading to performance degradation and safety concerns. researchgate.net This has prompted a search for novel, oxidatively stable electrolyte components. While the broader class of organosulfur molecules, including sulfonamides, is being actively researched for these high-voltage applications due to their high oxidative stability, specific research focusing on this compound in this area is not extensively documented in scientific literature. researchgate.netresearchgate.net

Evaluation as an Electrolyte Additive

Electrolyte additives are used in small quantities to improve battery performance by forming protective films on the electrodes or enhancing the stability of the bulk electrolyte. For high-voltage LIBs, additives are sought that can be sacrificially oxidized on the cathode surface to form a stable cathode-electrolyte interphase (CEI), protecting the bulk electrolyte from continuous decomposition. nih.govmdpi.com

While other sulfonamides, particularly fluorinated versions like N,N-dimethyltrifluoromethanesulfonamide, have been investigated as stable solvents or co-solvents for high-voltage applications, there is a lack of specific studies evaluating this compound as a functional additive for high-voltage LIBs in the available research. researchgate.net The inherent oxidative stability of the sulfonamide group suggests potential, but dedicated research is required to validate its efficacy and mechanism as an additive in this context.

Impact on Solid Electrolyte Interphase (SEI) Formation and Stability

The solid electrolyte interphase (SEI) is a critical passivation layer that forms on the anode surface, primarily during the initial charging cycles. A stable SEI must be electronically insulating but ionically conducting, preventing continuous electrolyte reduction while allowing for Li-ion transport. acs.org Similarly, a stable CEI is needed on the high-voltage cathode.

Organosulfur compounds are generally known to facilitate the formation of dense, ionically conductive SEI layers. researchgate.net In the context of Li-O2 batteries, which use a lithium metal anode, salts like lithium nitrate (B79036) are often required in amide-based electrolytes to form a stable SEI and prevent sustained solvent decomposition. acs.org For high-voltage LIBs, the composition of the SEI and CEI is critical for stability. While research has shown that synthetic sulfonamides can help build well-structured interfacial layers in high-voltage systems, specific data on the impact of this compound on SEI and CEI formation and stability in high-voltage LIBs is not presently available. researchgate.net

Research into Conjugated Sulfonamide Materials for Battery Applications

Research into conjugated sulfonamide materials for battery applications has identified them as a promising class of organic materials capable of addressing key challenges in advanced energy storage systems. Organic electrode materials are often limited by poor stability and low inherent conductivity. Conjugated sulfonamides (CSAs) have emerged as potential solutions, demonstrating favorable electroactivity and significant stability in ambient conditions, which makes them suitable for use as high-potential cathode materials in lithium-ion batteries (LIBs). Investigations have explored their utility in two primary roles: as functional binders to enhance existing organic electrodes and as active cathode materials themselves.

A significant area of research has focused on replacing conventional insulating binders, such as poly(vinylidene fluoride) (PVDF), with functional conjugated polymers. In this context, a series of sulfonamide π-conjugated small molecules, linear oligomers, and two-dimensional polymers have been synthesized and evaluated as binder materials for organic electrodes. When used as a binder in a perylenetetracarboxylic dianhydride (PTCDA) composite electrode, a two-dimensional sulfonamide polymer was found to significantly enhance specific capacity and cycling stability. Notably, this advanced binder demonstrated a threefold improvement in capacity retention compared to electrodes using the standard PVDF binder, highlighting that the dimensionality of the sulfonamide material is a key parameter for its performance in lithium-ion batteries.

| Binder Material | Key Finding | Reference |

|---|---|---|

| Conventional PVDF | Standard performance, used as a baseline. | |

| Two-Dimensional Sulfonamide Polymer | Afforded a 3-fold improvement in capacity retention compared to PVDF. |

Beyond their role as binders, conjugated sulfonamides have been investigated as a distinct class of organic positive electrode materials for lithium-ion batteries. Research has shown that the electron delocalization on the sulfonyl groups provides these materials with intrinsic resistance to oxidation and hydrolysis, allowing them to be handled in ambient air while maintaining reversible electrochemistry for charge storage. This class of materials exhibits a wide and tunable formal redox potential, spanning from 2.85 V to 3.45 V (versus Li+/Li⁰). The energy storage metrics of this first generation of CSA chemistries are already comparable to those of the conventional inorganic cathode material, Lithium Iron Phosphate (LiFePO₄).

To accelerate the discovery of new, high-performance materials, recent research has employed machine learning and computational screening methods. In one study, a library of 11,432 CSA molecules was evaluated based on properties crucial for battery applications, including synthetic complexity, redox potential, and energy density. This large-scale screening identified promising candidates for practical synthesis and application.

| Screening Parameter | Threshold | Number of Candidates Identified | Reference |

|---|---|---|---|

| Synthetic Complexity Score | < 2.62 | 50 | |

| Redox Potential (vs. Li/Li⁺) | > 3.25 V | ||

| Redox Potential (vs. Li/Li⁺) | > 3.50 V | 13 |

From this computational search, a molecule identified as lithium (2,5-dicyano-1,4-phenylene)bis((methylsulfonyl)amide) (Li₂-DCN-PDSA) was synthesized and tested. It demonstrated a redox potential that surpassed those of previously reported CSA molecules, validating the effectiveness of such machine learning-assisted discovery approaches for developing next-generation cathode materials.

N,n Dimethylethanesulfonamide As a Fundamental Building Block in Organic Synthetic Chemistry

Precursor in the Synthesis of Unsaturated Sulfonamide Systems (Vinylsulfonamides)

Vinylsulfonamides are valuable synthetic intermediates and are present in various biologically active compounds. The synthesis of these unsaturated systems can be achieved through various methods, with olefination reactions of carbonyl compounds being a prominent strategy. While direct olefination using N,N-Dimethylethanesulfonamide is not extensively documented, its structural similarity to other sulfonamides that undergo such transformations suggests a plausible and potent synthetic pathway.

The key to this transformation lies in the generation of an α-sulfonyl carbanion through deprotonation of the ethyl group of this compound using a strong base, such as an organolithium reagent. This α-lithiated species can then react with aldehydes or ketones. The resulting β-hydroxy sulfonamide intermediate can subsequently undergo elimination to furnish the desired vinylsulfonamide. This approach is analogous to the well-established Peterson olefination reaction, which utilizes α-silyl carbanions to convert carbonyl compounds into alkenes.

A general scheme for this proposed synthesis is presented below:

Scheme 1: Proposed Synthesis of Vinylsulfonamides from this compound

Table 1: Proposed Reaction Conditions for the Synthesis of Vinylsulfonamides

| Step | Reagents and Conditions | Intermediate/Product |

| 1. Deprotonation | This compound, Strong Base (e.g., n-BuLi), Anhydrous THF, -78 °C | α-Lithio-N,N-dimethylethanesulfonamide |

| 2. Addition | Aldehyde or Ketone (R1, R2 = H, alkyl, aryl) | β-Hydroxy-N,N-dimethylethanesulfonamide derivative |

| 3. Elimination | Acidic or Basic workup | (E/Z)-Vinylsulfonamide |

This synthetic strategy offers a modular approach to a variety of substituted vinylsulfonamides by simply varying the carbonyl component. The stereochemical outcome of the elimination step (E or Z isomer) can often be controlled by the choice of workup conditions (acidic or basic), a characteristic feature of the Peterson olefination.

Utilization in Multicomponent Reactions and Carbon-Carbon Bond Formations

The ability to form new carbon-carbon bonds is central to organic synthesis. As discussed in the previous section, the generation of an α-sulfonyl carbanion from this compound provides a direct method for forming a new carbon-carbon bond through its reaction with electrophiles such as aldehydes and ketones.

This reactivity can be extended to other carbon electrophiles, opening avenues for the synthesis of a range of functionalized sulfonamides. For instance, the α-lithiated this compound could potentially react with alkyl halides, epoxides, and other electrophilic species to forge new C-C bonds.

Despite the utility of the sulfonamide functional group in directing C-H activation reactions, there is a lack of specific literature examples demonstrating the use of the this compound moiety as a directing group for such transformations. nih.gov Similarly, the participation of this compound in multicomponent reactions, which are powerful tools for building molecular complexity in a single step, has not been significantly reported in the scientific literature. This suggests that while the fundamental reactivity for C-C bond formation exists, its application in these more complex synthetic strategies remains an area for future exploration.

Applications as a General Reagent or Solvent for Specific Synthetic Transformations

Beyond its role as a synthetic building block, this compound has found a niche application as a specialized solvent. Its high polarity, aprotic nature, and electrochemical stability make it a suitable medium for specific applications where traditional solvents may not be optimal.

A notable example is its use as an electrolyte solvent in aprotic Li-O₂ batteries. acs.orgacs.org In this context, the chemical stability of this compound is crucial for the battery's performance and longevity. Research has shown that electrolytes based on this sulfonamide exhibit stability during the positive electrode reaction. acs.orgacs.org Specifically, the generation of CO₂, which indicates electrolyte decomposition, occurs at a significantly higher voltage compared to standard electrolytes like tetraglyme (B29129). acs.org This enhanced stability is attributed to the inherent properties of the sulfonamide functional group. acs.orgacs.org

While its application as a general-purpose solvent for a wide range of organic reactions, such as substitution or oxidation reactions, is not well-documented, its success in the demanding environment of a Li-O₂ battery highlights its potential for use in other electrochemical applications or in reactions requiring a highly polar, non-reactive medium. Its role as a general reagent or additive in other synthetic transformations is not prominently featured in the current body of scientific literature.

Advanced Synthetic and Structural Derivative Chemistry of N,n Dimethylethanesulfonamide

Synthesis of Hydroxylated and Aminated N,N-Dimethylethanesulfonamide Derivatives

The introduction of hydroxyl and amino functionalities into the this compound scaffold is a key area of research for modifying its physicochemical properties and biological activity. These derivatives are typically synthesized through multi-step processes involving the use of starting materials that already contain the desired functional group or its precursor.

The synthesis of aminated derivatives can be achieved through various methods, including the reaction of a suitable precursor with an aminating agent. For instance, N-substituted sulfonamides can be synthesized from dansyl chloride and a range of aromatic amines under mild conditions. nih.gov Another approach involves a three-component free-radical coupling reaction of tertiary amines and arenesulfonyl azides with terminal alkynes to produce N-sulfonyl-N,N-disubstituted amidines. dntb.gov.ua Furthermore, a metal-free approach for the synthesis of aryl sulfonamides has been developed using N-hydroxy sulfonamide and various amines, promoted by an iodine-tert-butyl hydroperoxide (TBHP) system. rsc.org

Hydroxylated derivatives can be prepared by employing starting materials bearing a hydroxyl group. For example, new amides, including p-toluidiniumglycolate and 2-hydroxy-N-(4-methyl)phenylacetamide, have been synthesized through the N-hydroxyacetylation of p-toluidine. researchgate.net The synthesis of N-(4-((4-hydroxy-3-(3-oxo-3-phenylprop-1-en-1-yl) phenyl) diazenyl) phenyl)-4- methylbenzenesulfonamide also highlights a synthetic route incorporating a hydroxyl group. tsijournals.com

| Starting Material | Reagent(s) | Product | Reference |

| Dansyl chloride | Aromatic amines | N-substituted sulfonamides | nih.gov |

| Tertiary amines, arenesulfonyl azides, terminal alkynes | Free-radical initiator | N-sulfonyl-N,N-disubstituted amidines | dntb.gov.ua |

| N-hydroxy sulfonamide | Amines, I2/TBHP | Aryl sulfonamides | rsc.org |

| p-toluidine | Glycolic acid | p-toluidiniumglycolate | researchgate.net |

| 2-amino-6-methylpyrimidin-4-ol | Naphthalene-2-sulfonyl chloride, K2CO3 | 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate | nih.gov |

Stereochemical Considerations in Vinylated Sulfonamide Products (E/Z Isomerism)

The stereochemistry of vinylated sulfonamides, specifically the E/Z isomerism of the carbon-carbon double bond, is a critical aspect that influences their reactivity and potential applications, particularly as covalent inhibitors in medicinal chemistry. nih.govchemrxiv.org The synthesis of vinyl sulfonamides can be designed to selectively produce either the E or Z isomer.

The Horner-Wadsworth-Emmons (HWE) olefination is a commonly employed method for the synthesis of β-substituted E-vinyl sulfoximines with high stereoselectivity. chemrxiv.org Base-catalyzed geometric isomerizations can also be utilized to convert a mixture of geometrical isomers into a single, pure isomer. For instance, treating a mixture of β-methyl substituted sulfonimidamide isomers with potassium hexamethyldisilazide (KHMDS) can yield the pure (E)-isomer. nih.gov

The substitution pattern on the vinyl sulfone can significantly influence the stereochemical outcome of subsequent reactions. For example, in the synthesis of vinyl azides from 3-azido E-vinyl sulfones, the process typically exhibits high levels of Z-selectivity. researchgate.netcofc.edu However, the introduction of an α-sulfonyl methyl substituent can shift the selectivity towards the E-isomer. researchgate.netcofc.edu This control over stereochemistry is attributed to non-bonding interactions between the incoming group and the α-sulfonyl vinylic proton, which acts as a conformational control element. researchgate.netcofc.edu

| Reaction Type | Key Reagents/Conditions | Predominant Isomer | Reference |

| Horner-Wadsworth-Emmons Olefination | Phosphonate reagent, base | E | chemrxiv.org |

| Base-Catalyzed Isomerization | KHMDS | E | nih.gov |

| Azidation of Vinyl Sulfones | Sodium azide (B81097) | Z (typically) | researchgate.netcofc.edu |

| Azidation of α-sulfonyl methyl substituted vinyl sulfones | Sodium azide | E | researchgate.netcofc.edu |

Exploration of Heterocyclic Fused Sulfonamide Systems (e.g., Pyrimidine (B1678525), Quinoline (B57606) Conjugates)

The fusion of heterocyclic ring systems, such as pyrimidine and quinoline, to a sulfonamide core has been a fruitful strategy in the development of novel compounds with diverse biological activities. These fused systems often exhibit enhanced potency and selectivity as inhibitors of various enzymes.

Pyrimidine-Fused Sulfonamides:

The synthesis of pyrimidine-fused sulfonamides can be achieved through various synthetic routes. One approach involves the direct condensation of N-vinyl or N-aryl amides with nitriles, facilitated by amide activation with trifluoromethanesulfonic anhydride. nih.gov Another method utilizes the reaction of 2-amino-6-methylpyrimidin-4-ol with sulfonyl chlorides in the presence of a base to yield diaminopyrimidine sulfonate derivatives. nih.gov Furthermore, various fused pyrimidine derivatives can be synthesized from precursors like 6-oxo-4-(2-thienyl)-2-thioxo-1,3-dihydropyrimidine-5-carbonitrile by reaction with alkyl halides. researchgate.net The reaction of enaminonitriles with different N-nucleophiles is another versatile method for producing a variety of azolopyrimidine derivatives. nih.gov

Quinoline-Fused Sulfonamides:

Quinoline-based sulfonamides have been designed and synthesized as potential carbonic anhydrase inhibitors. nih.gov The general strategy involves incorporating a substituted quinoline moiety as a lipophilic tail to achieve significant hydrophobic interactions within the enzyme's binding site. nih.gov The synthesis of these compounds often involves multi-step procedures, starting from functionalized quinolines. nih.gov For instance, 2-chloroquinoline-3-carbaldehydes serve as versatile intermediates for the synthesis of a variety of fused quinolines. rsc.org The reaction of 4-alkylamino-2-chloroquinoline-3-carbonitriles with sodium azide can lead to tetrazolo[1,5-a]quinoline-4-carbonitriles, which can be further converted to other fused heterocyclic systems. znaturforsch.com

| Heterocyclic System | Synthetic Approach | Key Intermediates/Reagents | Reference |

| Pyrimidine | Condensation of amides and nitriles | Trifluoromethanesulfonic anhydride, 2-chloropyridine | nih.gov |

| Pyrimidine | Reaction of aminopyrimidinol with sulfonyl chloride | 2-amino-6-methylpyrimidin-4-ol, K2CO3 | nih.gov |

| Pyrimidine | Alkylation of thioxopyrimidine | 6-oxo-4-(2-thienyl)-2-thioxo-1,3-dihydropyrimidine-5-carbonitrile | researchgate.net |

| Quinoline | Incorporation of substituted quinoline | 4-aminoquinoline derivatives | nih.gov |

| Quinoline | Functionalization of chloroquinolines | 2-chloroquinoline-3-carbaldehydes | rsc.org |

| Quinoline | Reaction of chloroquinoline carbonitriles | 4-alkylamino-2-chloroquinoline-3-carbonitriles, NaN3 | znaturforsch.com |

Development and Research of Fluorinated Sulfonamide Analogues

The introduction of fluorine atoms into sulfonamide structures is a well-established strategy in medicinal chemistry to modulate their metabolic stability, lipophilicity, and biological activity. mdpi.com The development of fluorinated this compound analogues follows this principle, aiming to enhance their therapeutic potential.

The synthesis of fluorinated sulfonamide analogues often involves the use of fluorinated building blocks or late-stage fluorination reactions. For instance, α-fluorinated and α,α-difluorinated molecules can be synthesized through the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction of α-fluorinated benzyltriflones with arylboronic acids. nih.gov The fluorinating agent N-fluorobenzenesulfonimide (NFSI) is commonly used for the preparation of mono- and di-fluorinated starting materials. nih.gov

Research into fluorinated analogues extends to various heterocyclic systems. For example, a series of 2-unsubstituted imidazole (B134444) N-oxides have been prepared from fluorinated benzylamines and subsequently converted to fluorinated imidazolium (B1220033) salts, which are analogues of naturally occurring lepidilines. mdpi.com The strategic placement of fluorine can significantly impact the compound's properties, as demonstrated by the improved biological activity and stability of many fluorinated drugs. mdpi.com

| Fluorination Strategy | Key Reagents/Intermediates | Resulting Structure | Reference |

| Suzuki-Miyaura cross-coupling | α-fluorinated benzyltriflones, arylboronic acids | α-fluorinated diarylmethanes | nih.gov |

| Electrophilic fluorination | N-fluorobenzenesulfonimide (NFSI) | α-fluoro and α,α-difluoro benzyltriflones | nih.gov |

| Building block approach | Fluorinated benzylamines | Fluorinated imidazole N-oxides and imidazolium salts | mdpi.com |

Future Research Directions and Perspectives on N,n Dimethylethanesulfonamide

Predictive Modeling and Computational Design for Novel Applications

The future of designing novel applications for N,N-Dimethylethanesulfonamide will heavily rely on predictive modeling and computational design. These in silico approaches can significantly accelerate the discovery and optimization of new molecules for specific functions, reducing the time and cost associated with traditional experimental methods. mdpi.comdigitellinc.com By examining the structural and physicochemical properties of this compound, researchers can identify key attributes for developing new compounds with enhanced efficacy for various applications. nih.gov

One of the primary areas of focus will be the use of computational studies, such as molecular docking, to investigate the potential interactions of this compound derivatives with biological targets. nih.gov This can provide valuable insights for designing new therapeutic agents. For instance, predictive models can be constructed to understand the structure-activity relationships of sulfonamide compounds, which can aid in the design of new molecules with improved biological activity. nih.gov Deep learning models, in particular, offer a powerful tool for generating new molecular structures and predicting their properties, which can be instrumental in designing novel electrolyte additives or other functional materials. mdpi.com

Furthermore, computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new this compound-based compounds, a crucial step in drug discovery and development. digitellinc.com The application of topological indices and other molecular descriptors can help in creating predictive models for a wide range of chemical attributes, thereby guiding the synthesis of new compounds with desired properties. nih.gov This computational-first approach will be essential for exploring the vast chemical space around the this compound scaffold and identifying promising candidates for a multitude of applications.

Exploration of Unconventional Synthetic Pathways for Complex Architectures

The synthesis of novel this compound derivatives with complex architectures is another critical area for future research. While traditional methods for sulfonamide synthesis are well-established, there is a growing interest in developing more efficient, sustainable, and versatile synthetic strategies. frontiersrj.com These unconventional pathways will be key to accessing a wider range of molecular structures and, consequently, a broader spectrum of functionalities.

Recent advancements in synthetic organic chemistry have opened up new avenues for sulfonamide synthesis. For example, transition-metal-free photocatalytic strategies offer a modular and environmentally friendly approach to creating structurally diverse arylsulfonamides. rsc.org Such methods could be adapted for the synthesis of complex this compound derivatives. Additionally, the development of novel multicomponent reactions provides an efficient platform for the synthesis of highly functionalized molecules in a single step. researchgate.net

Future research will likely focus on the development of catalytic systems that enable the selective functionalization of the this compound backbone. This could involve the use of novel catalysts to introduce various functional groups, leading to the creation of libraries of compounds with diverse properties. researchgate.net The exploration of flow chemistry and other high-throughput synthesis techniques will also play a significant role in accelerating the discovery of new derivatives. By embracing these innovative synthetic approaches, researchers can overcome the limitations of traditional methods and unlock the potential to create a new generation of complex sulfonamide-based molecules with tailored properties for specific applications. mdpi.comnih.gov

Expansion into Interdisciplinary Material Science Applications beyond Energy Storage

While this compound has shown promise as an electrolyte solvent in energy storage devices, its potential applications in material science extend far beyond this domain. researchgate.net Future research will focus on leveraging the unique properties of this compound and its derivatives to develop advanced materials for a wide range of interdisciplinary applications. routledge.com